molecular formula C12H22O2 B1212664 Menthyl acetate CAS No. 89-48-5

Menthyl acetate

Cat. No.: B1212664
CAS No.: 89-48-5
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Menthyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce G1 cell cycle arrest and mitochondrial-mediated apoptosis in cancer cells . This compound also affects the oxidative balance within cells, leading to the upregulation of pro-apoptotic genes such as Bax and the tumor suppressor gene p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be enhanced through encapsulation techniques such as embedding in hydroxypropyl-β-cyclodextrin microcapsules . Over time, this compound can degrade, leading to changes in its biological activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to be safe and beneficial, exhibiting anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies depending on the species and the specific conditions of the study.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . These interactions can affect the levels of various metabolites, including short-chain fatty acids like acetate, propionate, and butyrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations allow this compound to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. This reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of menthol to this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of menthol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted menthol and acetic acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions. Oxidizing agents such as potassium permanganate can be used to oxidize this compound to form various oxidation products.

    Reduction: Reduction of this compound is less common, but it can be reduced to menthol under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, hydrolysis of this compound in the presence of a base can yield menthol and acetic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, aqueous or alcoholic conditions.

Major Products Formed:

    Oxidation: Various oxidation products depending on the conditions.

    Reduction: Menthol.

    Substitution: Menthol and acetic acid.

Scientific Research Applications

Menthyl acetate has a wide range of applications in scientific research:

Mechanism of Action

Menthyl acetate exerts its effects primarily through its interaction with sensory receptors. It activates the cold-sensitive TRPM8 receptors in the skin, leading to a sensation of coolness. This mechanism is similar to that of menthol, which also stimulates ‘cold’ receptors by inhibiting calcium ion currents in neuronal membranes. Additionally, this compound may have analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

    Menthol: The parent compound of menthyl acetate, known for its cooling sensation and use in various medicinal and cosmetic products.

    Menthone: Another monoterpene found in peppermint oil, with a similar structure but different sensory properties.

    Iso-menthone: An isomer of menthone with distinct olfactory characteristics.

    Linalool: A terpene alcohol found in many essential oils, known for its pleasant floral scent.

    Limonene: A monoterpene with a citrus aroma, commonly found in the rinds of citrus fruits.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts a distinct aroma and flavor profile compared to its parent compound menthol and other related monoterpenes. Its ability to activate TRPM8 receptors and its use in various industrial applications further highlight its uniqueness .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name Menthyl acetate
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Record name Menthyl acetate
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
Record name Menthyl acetate
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
Record name Menthyl acetate
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Record name Neomenthyl acetate
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Record name Neomenthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name MENTHYL ACETATE
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Synthesis routes and methods

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
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Reaction Step Eight
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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